REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([S:8][C:9]2[N:10]=[N:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=2)[CH:5]=[CH:6][CH:7]=1.ClC1C=CC=C(C(OO)=[O:25])C=1.C(Cl)(Cl)Cl.[OH2:32]>S([O-])([O-])(=O)=S.[Na+].[Na+]>[Cl:1][C:2]1[CH:3]=[C:4]([S:8]([C:9]2[N:10]=[N:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=2)(=[O:25])=[O:32])[CH:5]=[CH:6][CH:7]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
529 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)SC=1N=NC(=CC1)OC
|
Name
|
|
Quantity
|
760 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
sodium thiosulfate
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
The chloroform layer was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the dried chloroform portion was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting solid residue was purified by silica gel chromatography (3:1 hexane/ethyl acetate as eluent)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)S(=O)(=O)C=1N=NC(=CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 173 mg | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |